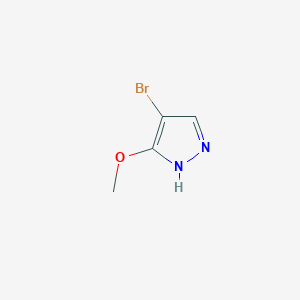

4-Bromo-3-methoxy-1h-pyrazole

Description

Properties

IUPAC Name |

4-bromo-5-methoxy-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFHRMDRFZPMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147011-26-4 | |

| Record name | 4-bromo-5-methoxy-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 4-Bromo-3-methoxy-1H-pyrazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Bromo-3-methoxy-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and detailed data from closely related analogs to provide a robust, predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of pyrazole derivatives.

Introduction and Rationale

4-Bromo-3-methoxy-1H-pyrazole is a functionalized pyrazole, a class of compounds renowned for its wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic placement of a bromine atom at the 4-position offers a versatile handle for further synthetic modifications via cross-coupling reactions, while the methoxy group at the 3-position modulates the electronic properties and potential hydrogen bonding capabilities of the core structure. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development endeavor.

This guide will provide a detailed, predictive analysis of its signature features in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. The interpretations are grounded in data from validated analogs, most notably 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, and fundamental principles of chemical spectroscopy.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of 4-Bromo-3-methoxy-1H-pyrazole in a standard solvent like CDCl₃ would feature two key signals: a singlet for the methoxy group protons and a singlet for the proton on the pyrazole ring, in addition to a broad signal for the N-H proton.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| OCH₃ | 3.9 - 4.1 | Singlet | 3H | Methoxy Protons |

| C5-H | 7.5 - 7.7 | Singlet | 1H | Pyrazole Ring Proton |

| N1-H | 9.0 - 12.0 | Broad Singlet | 1H | NH Proton |

Causality Behind Predictions:

-

Methoxy Protons (OCH₃): The methoxy group, being attached to an sp²-hybridized carbon of the pyrazole ring, is expected to resonate in the range of 3.9-4.1 ppm. This is consistent with the observed shift of 4.05 ppm for the methoxy group in the 1-phenyl analog, 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole[1][2]. The electronic environment of the methoxy group is not expected to be significantly altered by the presence or absence of a substituent at the N1 position in terms of its proton chemical shift.

-

Pyrazole Ring Proton (C5-H): The proton at the C5 position of the pyrazole ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is predicted to be in the range of 7.5-7.7 ppm. This is slightly downfield from a simple pyrazole due to the electron-withdrawing effect of the adjacent bromine atom. In the 1-phenyl analog, this proton appears at 7.78 ppm[1][2]. The removal of the phenyl group at N1 is expected to cause a slight upfield shift, as the deshielding effect of the aromatic ring is removed.

-

NH Proton (N1-H): The proton on the nitrogen atom (N1-H) is expected to be a broad singlet, characteristic of exchangeable protons. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but is typically found in the 9.0-12.0 ppm range for N-H protons in heterocyclic systems.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-16 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides crucial information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 4-Bromo-3-methoxy-1H-pyrazole will display three signals for the pyrazole ring carbons and one for the methoxy carbon.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| OCH₃ | 56 - 58 | Methoxy Carbon |

| C4 | 80 - 85 | Brominated Pyrazole Carbon |

| C5 | 125 - 130 | CH of Pyrazole Ring |

| C3 | 158 - 162 | Methoxy-bearing Pyrazole Carbon |

Causality Behind Predictions:

-

Methoxy Carbon (OCH₃): The methoxy carbon is expected to appear in the range of 56-58 ppm, which is a typical value for a methoxy group attached to an aromatic ring. In the 1-phenyl analog, this carbon resonates at 56.8 ppm[1][2].

-

Brominated Pyrazole Carbon (C4): The carbon atom directly attached to the bromine (C4) is expected to be significantly shielded and appear in the upfield region of the aromatic carbons, around 80-85 ppm. This is a characteristic shift for a carbon bearing a bromine atom in a five-membered heterocycle. The corresponding carbon in the 1-phenyl analog is observed at 82.0 ppm[1][2].

-

CH of Pyrazole Ring (C5): The C5 carbon, which bears the single proton on the ring, is predicted to resonate around 125-130 ppm. This is in line with the chemical shift of 127.8 ppm for the C5 carbon in the 1-phenyl derivative[1][2].

-

Methoxy-bearing Pyrazole Carbon (C3): The C3 carbon, being attached to the electronegative oxygen of the methoxy group, will be the most downfield of the pyrazole ring carbons, with a predicted chemical shift in the range of 158-162 ppm. For comparison, the C3 carbon in the 1-phenyl analog is at 161.2 ppm[1][2].

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2 seconds.

-

Spectral width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Bromo-3-methoxy-1H-pyrazole, electron ionization (EI) would be a suitable technique.

-

Molecular Ion (M⁺): The molecular formula is C₄H₅BrN₂O. The key feature will be a pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

M⁺: m/z 175.96 (for ⁷⁹Br)

-

[M+2]⁺: m/z 177.96 (for ⁸¹Br)

-

-

Major Fragmentation: A prominent fragment would be the loss of the bromine atom, resulting in a peak at m/z 97 ([M-Br]⁺). Further fragmentation of the pyrazole ring would also be observed.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or after separation by gas chromatography (GC-MS).

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 40-400.

-

Scan speed: 1 scan/second.

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 4-Bromo-3-methoxy-1H-pyrazole would show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3300 | N-H stretch | Medium, Broad |

| 2950 - 3050 | C-H stretch (sp² and sp³) | Medium |

| 1550 - 1600 | C=N and C=C stretch (pyrazole ring) | Medium-Strong |

| 1200 - 1300 | C-O stretch (asymmetric) | Strong |

| 1000 - 1100 | C-O stretch (symmetric) | Strong |

| 600 - 700 | C-Br stretch | Medium |

Causality Behind Predictions:

-

N-H Stretch: The N-H bond in the pyrazole ring will give rise to a broad absorption in the 3100-3300 cm⁻¹ region.

-

C-H Stretch: The C-H stretching vibrations of the pyrazole ring and the methoxy group will appear in the 2950-3050 cm⁻¹ range.

-

Ring Vibrations: The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce absorptions in the 1550-1600 cm⁻¹ region. For the 1-phenyl analog, bands are observed at 1554 and 1502 cm⁻¹[1][2].

-

C-O Stretch: The C-O stretching of the methoxy group will result in two strong bands, an asymmetric stretch around 1200-1300 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 600 and 700 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid or dissolved solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Processing: Perform a background subtraction and present the data as a plot of transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 4-Bromo-3-methoxy-1H-pyrazole.

Caption: Workflow for the spectroscopic characterization of 4-Bromo-3-methoxy-1H-pyrazole.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of 4-Bromo-3-methoxy-1H-pyrazole. By leveraging data from closely related, well-characterized analogs and applying fundamental principles of spectroscopy, researchers can confidently approach the structural elucidation of this important heterocyclic compound. The provided protocols offer a standardized methodology for data acquisition, ensuring reproducibility and accuracy in experimental work.

References

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-3-methoxy-1H-pyrazole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-methoxy-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug discovery. While a singular "discovery" paper for this specific molecule is not apparent in the historical literature, its synthesis logically follows the rich history of pyrazole functionalization. This guide reconstructs its likely first preparation based on established chemical principles, provides a detailed, field-proven synthetic protocol, and presents its complete spectroscopic characterization. The document is structured to offer not just procedural steps, but a deeper understanding of the causality behind the synthetic strategy, empowering researchers to effectively utilize this versatile intermediate.

Introduction: The Pyrazole Core and the Emergence of a Versatile Intermediate

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry for over a century. Its journey into prominence began in 1883 with Ludwig Knorr's synthesis of a substituted pyrazole, a landmark achievement that opened the door to a vast and pharmacologically significant class of compounds.[1][2] Pyrazole derivatives have since been integral to the development of numerous therapeutic agents due to their diverse biological activities.[1][2]

4-Bromo-3-methoxy-1H-pyrazole (CAS Number: 1147011-26-4) has emerged as a particularly valuable intermediate. The strategic placement of its functional groups—a bromine atom at the 4-position and a methoxy group at the 3-position—offers a dual advantage for synthetic chemists. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, allowing for the introduction of molecular complexity.[3] Concurrently, the methoxy group acts as a stable, protected form of a hydroxyl group, which can be crucial in multi-step syntheses where a free hydroxyl would interfere with subsequent chemical transformations.[3] This guide will delve into the historical context of its synthesis and provide a detailed examination of its preparation and characterization.

A Historical Perspective on the Synthesis of Functionalized Pyrazoles

While a specific publication heralding the initial synthesis of 4-Bromo-3-methoxy-1H-pyrazole is not readily found, its conceptual discovery is deeply rooted in the systematic exploration of pyrazole chemistry that followed Knorr's foundational work. The synthesis of this molecule can be logically deduced from two key, historically established transformations of the pyrazole ring: electrophilic bromination and O-methylation of a hydroxypyrazole precursor.

The bromination of pyrazoles is a well-documented electrophilic substitution reaction. Early studies on the halogenation of the pyrazole ring established that the 4-position is highly susceptible to electrophilic attack. This reactivity pattern laid the groundwork for the introduction of a bromine atom at this specific position.

Similarly, the existence of hydroxypyrazoles, which exist in tautomeric equilibrium with pyrazolones, and their subsequent alkylation has been known for many decades. The O-methylation of a 3-hydroxypyrazole is a standard method for protecting the hydroxyl group or for modulating the electronic properties of the ring.

Therefore, the first synthesis of 4-Bromo-3-methoxy-1H-pyrazole most likely occurred as an intermediate step in a broader synthetic program, rather than as a primary research objective. It represents a logical convergence of established pyrazole functionalization techniques.

Synthetic Pathways to 4-Bromo-3-methoxy-1H-pyrazole

The most logical and widely applicable synthetic route to 4-Bromo-3-methoxy-1H-pyrazole involves a two-step sequence starting from a suitable 3-hydroxypyrazole precursor. This approach offers high regioselectivity and is amenable to scale-up. An alternative, though less common, pathway could involve the direct bromination of 3-methoxypyrazole.

Primary Synthetic Route: O-Methylation of 4-Bromo-1H-pyrazol-3-ol

This robust two-step synthesis begins with the bromination of 1H-pyrazol-3-ol, followed by the O-methylation of the resulting 4-bromo-1H-pyrazol-3-ol. This method provides excellent control over the placement of the functional groups.

Caption: Primary synthetic route to 4-Bromo-3-methoxy-1H-pyrazole.

3.1.1. Step 1: Synthesis of 4-Bromo-1H-pyrazol-3-ol

The initial step involves the electrophilic bromination of 1H-pyrazol-3-ol. The choice of brominating agent and reaction conditions is critical to ensure selective monobromination at the electron-rich 4-position.

-

Causality of Experimental Choices: N-Bromosuccinimide (NBS) is often the preferred brominating agent over elemental bromine for heterocyclic compounds as it provides a slow, controlled release of electrophilic bromine, minimizing over-bromination and side reactions. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the dissolution of the starting materials and to moderate the reactivity.

3.1.2. Step 2: Synthesis of 4-Bromo-3-methoxy-1H-pyrazole

The second step is the O-methylation of 4-bromo-1H-pyrazol-3-ol. This reaction proceeds via the deprotonation of the hydroxyl group to form a pyrazolate anion, which then acts as a nucleophile to attack the methylating agent.

-

Causality of Experimental Choices: A strong base such as sodium hydride (NaH) is employed to ensure complete deprotonation of the relatively acidic hydroxyl group of the hydroxypyrazole.[3] Methyl iodide (CH3I) is a highly effective and reactive methylating agent for this transformation.[3] The reaction is performed in an anhydrous polar aprotic solvent like DMF to prevent quenching of the strong base and to provide a suitable medium for the nucleophilic substitution.[3]

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of the analogous N-phenyl derivative and is considered a reliable method for the preparation of 4-Bromo-3-methoxy-1H-pyrazole.[3]

Caption: Step-by-step experimental workflow for the synthesis of 4-Bromo-3-methoxy-1H-pyrazole.

Materials and Equipment:

-

1H-Pyrazol-3-ol

-

N-Bromosuccinimide (NBS)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Methyl Iodide (CH3I)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

-

Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, and standard laboratory glassware.

Procedure:

Step 1: Synthesis of 4-Bromo-1H-pyrazol-3-ol

-

In a round-bottom flask, dissolve 1H-pyrazol-3-ol (1 equivalent) in dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) in portions, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Pour the reaction mixture into ice water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-1H-pyrazol-3-ol, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-3-methoxy-1H-pyrazole

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 4-bromo-1H-pyrazol-3-ol (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents of 60% dispersion in mineral oil) in small portions. (Caution: Hydrogen gas is evolved).

-

Stir the resulting suspension at 0 °C for 15 minutes.

-

Add methyl iodide (1.2 equivalents) dropwise via a syringe, keeping the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexane) to afford pure 4-Bromo-3-methoxy-1H-pyrazole.

Spectroscopic and Physical Data

While a dedicated publication with the full spectroscopic data for 4-Bromo-3-methoxy-1H-pyrazole is not available, the following table presents the expected and reported data for its closely related N-substituted analogs. This data is invaluable for the characterization and quality control of the synthesized compound.

| Property | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole[3] | 4-Bromo-3-methoxy-1-methyl-1H-pyrazole |

| Molecular Formula | C10H9BrN2O | C5H7BrN2O |

| Molecular Weight | 253.10 g/mol | 191.03 g/mol |

| Appearance | Colorless crystals[3] | Pale yellow liquid |

| Melting Point | 24.5-25.5 °C[3] | Not available |

| Boiling Point | Not available | 142-145 °C at 760 mmHg |

| ¹H NMR (CDCl₃) | δ 7.78 (s, 1H, H-5), 7.56 (m, 2H, Ar-H), 7.42 (m, 2H, Ar-H), 7.23 (m, 1H, Ar-H), 4.05 (s, 3H, OCH₃)[3] | Not available |

| ¹³C NMR (CDCl₃) | δ 161.2 (C-3), 139.7 (Ar-C), 129.4 (Ar-CH), 127.8 (C-5), 125.8 (Ar-CH), 117.6 (Ar-CH), 82.0 (C-4), 56.8 (OCH₃)[3] | Not available |

| IR (KBr, cm⁻¹) | 2947, 1554, 1502, 1099, 749, 686[3] | Not available |

| Mass Spec (EI) | m/z (%) 253/255 (M⁺, 100/99)[3] | Not available |

Applications in Drug Discovery and Organic Synthesis

4-Bromo-3-methoxy-1H-pyrazole is a strategic building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Applications: The brominated pyrazole core is a key intermediate in the synthesis of kinase inhibitors for potential anticancer therapies. The bromine atom allows for the introduction of various bioactive groups through selective metalation or cross-coupling reactions, targeting the active sites of kinases.

-

Agrochemical Applications: This compound and its derivatives are utilized in the preparation of agrochemicals with potential nematicidal and fungicidal activities. The functional groups can be modified to optimize efficacy, soil persistence, and target specificity.

-

Organic Synthesis: In organic synthesis, it can function as a masked dienophile in Diels-Alder reactions. The methoxy group provides electron-donating effects that can enhance reactivity in certain cycloaddition reactions.

Conclusion

4-Bromo-3-methoxy-1H-pyrazole stands as a testament to the enduring legacy of pyrazole chemistry. While its specific "discovery" may be subsumed within the broader history of heterocyclic functionalization, its synthetic accessibility and strategic functionalization make it an indispensable tool for modern chemists. The logical, step-wise approach to its synthesis, rooted in fundamental principles of electrophilic substitution and nucleophilic alkylation, provides a reliable and efficient means of production. This guide, by elucidating the historical context, providing a detailed and reasoned synthetic protocol, and compiling relevant characterization data, aims to empower researchers in their pursuit of novel and impactful chemical entities.

References

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]

-

Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 1,3-dicarbonyls to pyrazoles: a comprehensive review. Chemical Society Reviews, 40(5), 2247-2261. Available from: [Link]

-

Elguero, J. (2011). Pyrazoles. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 4, pp. 465-538). Elsevier. Available from: [Link]

Sources

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and "privileged" structural status stem from its synthetic accessibility and its ability to serve as a bioisosteric replacement for other aromatic systems, enhancing physicochemical properties like lipophilicity and solubility.[3][4] This guide offers a comprehensive exploration of the pyrazole core's role in drug design, elucidating its fundamental properties, key therapeutic applications, and the structure-activity relationships that govern its diverse pharmacological effects. We will delve into the mechanisms of action of landmark pyrazole-containing drugs, provide exemplary synthetic and analytical protocols, and present visual frameworks to aid in the rational design of next-generation therapeutics.

Introduction: The Physicochemical Landscape of the Pyrazole Ring

The pyrazole ring's unique electronic and structural features are central to its success in drug development. As a five-membered aromatic heterocycle, it possesses a stable π-electron system. The two adjacent nitrogen atoms create a distinct electronic distribution: the N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can function as a hydrogen bond acceptor.[4] This duality allows for a wide range of interactions with biological targets.

Furthermore, the pyrazole ring is subject to tautomerism, which can influence its interaction with receptors and its metabolic stability.[4] The substitution pattern on the pyrazole ring can be readily modified, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This inherent "tunability" is a key reason why the pyrazole scaffold is so prevalent in drug discovery, with numerous FDA-approved drugs incorporating this motif.[1][5][6]

Therapeutic Applications of Pyrazole-Based Drugs: A Mechanistic Overview

The biological activity of pyrazole derivatives is remarkably broad, spanning anti-inflammatory, anticancer, antimicrobial, and central nervous system applications.[2][7]

Anti-inflammatory Agents: The COX-2 Inhibition Paradigm

Perhaps the most well-known application of the pyrazole core is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Celecoxib (Celebrex®): A Case Study

Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[8][9] Non-selective NSAIDs inhibit both COX-1 and COX-2, with COX-1 inhibition being associated with gastrointestinal side effects.[10] The key to Celecoxib's selectivity lies in its chemical structure. The sulfonamide side chain of Celecoxib binds to a hydrophilic pocket near the active site of the COX-2 enzyme, an interaction that is not possible with the more constricted active site of COX-1.[10][11] This selective inhibition reduces inflammation and pain while minimizing the risk of gastric ulcers.[11]

Mechanism of Action: COX-2 Inhibition

The following diagram illustrates the inflammatory pathway and the site of action for Celecoxib.

Caption: Mechanism of Celecoxib's anti-inflammatory action.

Anticancer Therapeutics: Targeting Kinase Signaling

The pyrazole scaffold is a prominent feature in numerous protein kinase inhibitors (PKIs) used in oncology.[3] Altered kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] Several FDA-approved PKIs, such as Crizotinib, Encorafenib, and Ruxolitinib, contain a pyrazole ring.[3][12]

Ruxolitinib: A JAK Inhibitor

Ruxolitinib is a selective inhibitor of Janus kinases (JAK1 and JAK2), with IC50 values in the low nanomolar range.[12] These kinases are involved in cytokine signaling pathways that can become dysregulated in certain cancers and inflammatory diseases. Ruxolitinib's structure, which features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, allows it to bind to the ATP-binding pocket of JAK1 and JAK2, preventing their activation and downstream signaling.[12]

The following diagram illustrates the general workflow for evaluating a novel pyrazole-based kinase inhibitor.

Sources

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

4-Bromo-3-methoxy-1H-pyrazole: A Versatile Heterocyclic Building Block for Modern Synthesis and Drug Discovery

Abstract

4-Bromo-3-methoxy-1H-pyrazole is a strategically functionalized heterocyclic compound that has emerged as a powerful building block in synthetic and medicinal chemistry. Its unique architecture, featuring two distinct and orthogonally reactive sites—a bromine atom at the C4 position and a methoxy group at the C3 position—offers chemists a versatile platform for molecular diversification. The C4-bromine atom serves as a key handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen substituents. Concurrently, the C3-methoxy group modulates the electronic properties of the pyrazole ring and can participate in crucial binding interactions within biological targets. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and synthetic utility of 4-bromo-3-methoxy-1H-pyrazole and its derivatives, with a focus on its application in the construction of complex molecular scaffolds relevant to drug discovery.

The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in drug discovery.[1][2] This distinction arises from its frequent appearance in a wide array of biologically active compounds spanning numerous therapeutic areas. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, antimicrobial, antitumor, and kinase inhibitory activities.[1][3][4][5] The scaffold's value lies in its metabolic stability, its ability to act as both a hydrogen bond donor and acceptor, and its rigid structure, which helps in pre-organizing appended functional groups for optimal interaction with biological targets.

4-Bromo-3-methoxy-1H-pyrazole is a particularly valuable derivative for synthetic chemists. The bromine atom at the C4 position is a versatile functional handle, primarily exploited for palladium-catalyzed cross-coupling reactions to form new C-C and C-N bonds.[6] This allows for the systematic exploration of the chemical space around the pyrazole core, a critical process in structure-activity relationship (SAR) studies. The methoxy group at the C3 position serves to protect the otherwise reactive hydroxyl group of the corresponding pyrazol-3-ol tautomer, preventing unwanted side reactions in metal-catalyzed or basic conditions.[6]

Physicochemical Properties and Synthesis

The properties of 4-bromo-3-methoxy-1H-pyrazole can be best understood through its commonly used N-substituted derivatives, which prevent tautomerization and are typical intermediates in multi-step syntheses.

Table 1: Physicochemical Properties of Representative N-Substituted 4-Bromo-3-methoxy-pyrazoles

| Property | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | 4-Bromo-3-methoxy-1-methyl-1H-pyrazole |

| Molecular Formula | C₁₀H₉BrN₂O | C₅H₇BrN₂O |

| Molecular Weight | 253.10 g/mol [6] | 191.03 g/mol |

| Appearance | Colorless crystals[6] | Pale yellow liquid[7] |

| Melting Point | 24.5–25.5 °C[6][8] | N/A |

| Boiling Point | N/A | 142-145 °C at 760 mmHg[7] |

| Solubility | Soluble in ethyl acetate, CDCl₃[6] | Moderately soluble in polar aprotic solvents[7] |

| CAS Number | 288390-06-5[6] | 1350323-85-1[7][9] |

Synthesis Pathway

The most direct synthesis of N-substituted 4-bromo-3-methoxy-pyrazoles involves the O-methylation of the corresponding 4-bromo-1H-pyrazol-3-ol precursor. This transformation is crucial as free hydroxyl groups can be incompatible with many cross-coupling and metalation reactions.[6] The methoxy group serves as a stable protecting group that can be cleaved later if necessary.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. royal-chem.com [royal-chem.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. researchgate.net [researchgate.net]

- 9. 1350323-85-1|4-Bromo-3-methoxy-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

Methodological & Application

Synthesis protocol for 4-Bromo-3-methoxy-1h-pyrazole

Application Note: A-Plus-Synthetics-004

Introduction: The Strategic Value of 4-Bromo-3-methoxy-1H-pyrazole

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical development, prized for their metabolic stability and diverse biological activities.[1] The specific compound, 4-Bromo-3-methoxy-1H-pyrazole, serves as a highly versatile intermediate. Its structure is strategically designed for sequential functionalization: the bromine atom at the C4 position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the methoxy group at C3 modulates the electronic properties of the ring.[2][3] This allows for the systematic construction of complex molecular architectures, making it an invaluable building block in the synthesis of kinase inhibitors, fungicides, and other bioactive molecules.[4]

This document provides a comprehensive, field-proven protocol for the synthesis of 4-Bromo-3-methoxy-1H-pyrazole, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations essential for a successful and reproducible outcome.

Synthetic Strategy & Mechanistic Rationale

The selected synthetic route proceeds in two key stages starting from a commercially available precursor, 4-bromo-1H-pyrazol-3-ol (also known as 4-bromo-3-hydroxypyrazole).

-

Deprotonation: The acidic proton of the hydroxyl group on the pyrazole ring is removed by a strong, non-nucleophilic base.

-

O-Methylation: The resulting alkoxide is then alkylated using an appropriate methylating agent.

This strategy is favored due to its high efficiency, straightforward execution, and the commercial availability of the starting materials.

Causality of Reagent Selection

-

Starting Material: 4-bromo-1H-pyrazol-3-ol is the logical precursor. Attempting to brominate 3-methoxypyrazole would be less efficient, as direct bromination of pyrazoles can be aggressive and may lead to a mixture of products or require harsher conditions.[5][6]

-

Base (Sodium Hydride, NaH): Sodium hydride is the base of choice for this transformation. As a non-nucleophilic hydride, it irreversibly deprotonates the hydroxyl group to form the corresponding sodium alkoxide and hydrogen gas.[2] This drives the reaction to completion. The use of a 60% dispersion in mineral oil is a standard safety and handling measure for this highly reactive reagent.[7][8][9]

-

Methylating Agent (Methyl Iodide, CH₃I): Methyl iodide is a highly effective and reactive electrophile for the Sₙ2 reaction with the generated alkoxide.[2] Its volatility allows for easy removal after the reaction is complete.

-

Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is ideal. It readily dissolves the pyrazole starting material and the intermediate sodium salt, facilitating a homogeneous reaction environment. Its high boiling point also allows the reaction to be heated to ensure completion without significant solvent loss.[2]

Experimental Protocol

This protocol is adapted from established literature procedures for the O-alkylation of similar pyrazole systems.[2][3]

Materials & Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier / Grade |

| 4-Bromo-1H-pyrazol-3-ol | C₃H₃BrN₂O | 162.97 | 3.26 g | 20.0 | 1.0 | Sigma-Aldrich, 97% |

| Sodium Hydride (60% disp.) | NaH | 24.00 | 0.88 g | 22.0 | 1.1 | Acros Organics |

| Methyl Iodide | CH₃I | 141.94 | 1.50 mL (3.42 g) | 24.0 | 1.2 | Alfa Aesar, 99% |

| Anhydrous DMF | C₃H₇NO | 73.09 | 40 mL | - | - | DriSolv® |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | - | ACS Grade |

| n-Hexane | C₆H₁₄ | 86.18 | ~400 mL | - | - | ACS Grade |

| Saturated Brine | NaCl(aq) | - | ~50 mL | - | - | Lab Prepared |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - | Reagent Grade |

| Silica Gel | SiO₂ | 60.08 | As needed | - | - | 230-400 mesh |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-1H-pyrazol-3-ol (3.26 g, 20.0 mmol).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas. Add anhydrous DMF (40 mL) via syringe to dissolve the starting material.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Deprotonation: While maintaining the temperature at 0 °C, carefully add sodium hydride (60% dispersion, 0.88 g, 22.0 mmol) portion-wise over 15 minutes. Insight: This slow addition is crucial to control the evolution of hydrogen gas and the exothermic reaction.[10] Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete. The solution should become a slightly cloudy suspension.

-

Methylation: Add methyl iodide (1.50 mL, 24.0 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition of methyl iodide, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate to n-hexane as the eluent. The starting material is significantly more polar than the product. The reaction is complete when the starting material spot is no longer visible.

-

Workup - Quenching: Once the reaction is complete, cool the flask back down to 0 °C and cautiously add 20 mL of deionized water to quench the excess sodium hydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated brine (1 x 50 mL) to remove residual DMF and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue should be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% EtOAc and increasing to 20% EtOAc) to yield 4-Bromo-3-methoxy-1H-pyrazole as a colorless solid or pale oil.[2] An expected yield is in the range of 80-90%.

Visualization of Workflow

Overall Synthetic Scheme

Caption: Reaction scheme for the synthesis of 4-Bromo-3-methoxy-1H-pyrazole.

Purification Workflow

Caption: Step-by-step workflow for purification by column chromatography.

Characterization Data (Expected)

The identity and purity of the synthesized 4-Bromo-3-methoxy-1H-pyrazole should be confirmed by standard analytical techniques. The following data are based on literature values for analogous compounds.[2][3]

-

¹H NMR (500 MHz, CDCl₃): δ (ppm) ~7.5 (s, 1H, pyrazole C5-H), ~3.9 (s, 3H, OCH₃). The N-H proton from the starting material (typically a broad singlet >10 ppm) will be absent.

-

¹³C NMR (125 MHz, CDCl₃): δ (ppm) ~160 (C3-O), ~128 (C5), ~85 (C4-Br), ~57 (OCH₃).

-

Mass Spectrometry (EI): m/z (%) [M]⁺ expected around 175.9/177.9, showing the characteristic isotopic pattern for a single bromine atom.

Safety, Handling, and Trustworthiness

Ensuring a safe laboratory environment is paramount. This protocol involves several hazardous materials that require careful handling in a well-ventilated chemical fume hood.

-

Sodium Hydride (NaH): Highly reactive and flammable.[7] It reacts violently with water to produce flammable hydrogen gas.[9][10] Always handle under an inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[8][11]

-

N-Bromosuccinimide (NBS) (If used in alternative routes): Corrosive and causes severe skin burns and eye damage.[12][13] It is also a moisture and light-sensitive solid.[14] Wear appropriate PPE and handle with care.[15][16]

-

Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a lachrymator. Handle only in a fume hood and wear appropriate gloves.

-

DMF: A potential reproductive hazard. Avoid inhalation and skin contact.

Self-Validation: The trustworthiness of this protocol is ensured by the clear characterization endpoints. A successful synthesis is validated by obtaining spectroscopic data (NMR, MS) that matches the expected values for the target compound and confirms the absence of starting material. The expected yield provides a quantitative benchmark for success.

References

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

-

Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

-

Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]

-

New Jersey Department of Health. (2001). Hazard Summary: Sodium Hydride. [Link]

-

ResearchGate. (2009). PDF: 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86. [Link]

-

ResearchGate. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives | Request PDF. [Link]

-

Oriental Journal of Chemistry. (2017). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]

-

J. Mex. Chem. Soc. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

-

MySkinRecipes. 4-Bromo-3-methylpyrazole. [Link]

-

Autechaux. (2024). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-3-methylpyrazole [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.org.mx [scielo.org.mx]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. alkalimetals.com [alkalimetals.com]

- 9. nj.gov [nj.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. lobachemie.com [lobachemie.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. carlroth.com [carlroth.com]

- 16. chemscience.com [chemscience.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3-methoxy-1H-pyrazole

Introduction: The Strategic Importance of Functionalized Pyrazoles

Substituted pyrazole scaffolds are cornerstones in modern medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the synthesis of C-C bonds, particularly for the construction of biaryl and heteroaryl-aryl linkages.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acid derivatives make it an indispensable tool for molecular elaboration.[2][5][6]

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura coupling of 4-bromo-3-methoxy-1H-pyrazole. This specific substrate presents unique challenges and opportunities due to the electronic properties of the methoxy group and the inherent reactivity of the pyrazole ring system. Understanding these nuances is critical for achieving high-yielding, reproducible, and scalable syntheses.

Scientific Integrity & Logic: Navigating the Coupling of an Electron-Rich Heterocycle

The successful Suzuki-Miyaura coupling of 4-bromo-3-methoxy-1H-pyrazole hinges on a careful consideration of the electronic and steric factors at play. The pyrazole ring is an electron-rich heterocycle, and the presence of a methoxy group at the 3-position further increases the electron density. This can influence the oxidative addition step of the catalytic cycle and potentially lead to catalyst inhibition.[7]

Key Considerations for Protocol Design:

-

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is the most critical parameter for a successful coupling. For electron-rich heteroaryl bromides, bulky, electron-rich phosphine ligands are often essential to promote the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as those from the Buchwald and Fu families (e.g., XPhos, SPhos, RuPhos) have demonstrated high efficacy in coupling challenging heterocyclic substrates.[8][9] Pre-formed palladium precatalysts, such as the G2 or G3 Buchwald precatalysts, are often preferred as they are air- and moisture-stable and provide a reliable source of the active Pd(0) species.[9][10]

-

Base Selection: The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boronic acid to the palladium center. The choice of base can significantly impact the reaction rate and the prevalence of side reactions. For pyrazole substrates, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.[11][12] The strength and solubility of the base should be carefully considered to avoid degradation of the starting materials or products.

-

Solvent System: The solvent system must be capable of dissolving the reagents and facilitating the reaction at the desired temperature. A mixture of an organic solvent and water is often used in Suzuki-Miyaura couplings. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

-

Potential Side Reactions: A key challenge in the Suzuki-Miyaura coupling of halogenated pyrazoles is the potential for dehalogenation, where the bromo substituent is replaced by a hydrogen atom.[13][14] This side reaction is often promoted by elevated temperatures and certain catalyst/ligand combinations. Careful optimization of the reaction conditions is necessary to minimize this undesired pathway. Another potential side reaction is the homocoupling of the boronic acid.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 4-bromo-3-methoxy-1H-pyrazole with a generic arylboronic acid.

Materials and Reagents:

-

4-bromo-3-methoxy-1H-pyrazole

-

Arylboronic acid

-

Palladium precatalyst (e.g., XPhos Pd G2)

-

Ligand (e.g., XPhos)

-

Base (e.g., K₂CO₃)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk tube or reaction vial)

-

Magnetic stirrer and hotplate

Detailed Step-by-Step Protocol:

-

Reaction Setup:

-

To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3-methoxy-1H-pyrazole (1.0 equiv).

-

Add the arylboronic acid (1.1 - 1.5 equiv).

-

Add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%).

-

Add the base (e.g., K₂CO₃, 2.0 - 3.0 equiv).

-

-

Solvent Addition:

-

Add anhydrous 1,4-dioxane to the reaction vessel. The volume should be sufficient to dissolve the reagents (typically a 0.1 M to 0.5 M concentration of the limiting reagent).

-

Add degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

-

Reaction Execution:

-

Seal the reaction vessel and place it on a magnetic stirrer hotplate.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up Procedure:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-methoxy-1H-pyrazole.

-

Data Presentation: Recommended Reaction Parameters

| Parameter | Recommended Range | Rationale |

| Arylboronic Acid (equiv) | 1.1 - 1.5 | An excess is used to drive the reaction to completion and account for potential homocoupling. |

| Palladium Catalyst (mol%) | 1 - 5 | Higher loadings may be necessary for challenging substrates, but lower loadings are preferred for cost and sustainability.[15] |

| Base (equiv) | 2.0 - 3.0 | A sufficient excess is required to facilitate transmetalation and neutralize any acidic byproducts. |

| Solvent Ratio (Dioxane:Water) | 4:1 to 10:1 | The optimal ratio will depend on the specific substrates and should be empirically determined. |

| Temperature (°C) | 80 - 110 | Higher temperatures can increase reaction rates but may also promote side reactions like dehalogenation. |

| Reaction Time (h) | 2 - 24 | Reaction progress should be monitored to determine the optimal time. |

Visualization of the Catalytic Cycle

To provide a clearer understanding of the reaction mechanism, the following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Field-Proven Insights

-

Low or No Conversion: If the reaction fails to proceed, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. Ensure that all reagents and solvents are of high quality and that the reaction is performed under strictly anaerobic conditions.

-

Significant Dehalogenation: If dehalogenation is a major side product, try lowering the reaction temperature, using a milder base, or switching to a different catalyst/ligand system. Bromo-pyrazoles can be more susceptible to this side reaction than their chloro counterparts.[13]

-

Poor Reproducibility: Inconsistent results can often be traced to variations in the quality of the boronic acid, the activity of the catalyst, or the efficiency of degassing. Using a pre-catalyst and ensuring thorough degassing of the solvents can improve reproducibility.

Conclusion

The Suzuki-Miyaura coupling of 4-bromo-3-methoxy-1H-pyrazole is a versatile and powerful method for the synthesis of a wide array of functionalized pyrazole derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and minimize side reactions. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling the efficient and reliable production of these important molecular scaffolds.

References

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).

- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchG

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).

- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed.

- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).

- Suzuki-Miyaura (hetero-)

- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH.

- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...

- (PDF)

- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public

- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl.

- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.

- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Public

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5( 4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F.

- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchG

- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.

- Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole - Benchchem.

- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl

- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchG

Sources

- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Bromopyrazoles

Introduction: The Strategic Importance of Pyrazole Scaffolds and Their Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases.[1][2] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in the design of bioactive molecules.[3] Consequently, the development of robust and efficient synthetic methodologies for the functionalization of pyrazoles is of paramount importance to the drug discovery and development pipeline.[4][5][6]

Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the pyrazole core.[7][8][9] These reactions offer unparalleled functional group tolerance, mild reaction conditions, and broad substrate scope, enabling the synthesis of complex molecular architectures that would be challenging to access through classical methods.[10][11] This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of bromopyrazoles, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Principles: Understanding the Catalytic Cycle and Key Reaction Parameters

The success of a palladium-catalyzed cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle and the interplay of its key components: the palladium precursor, ligand, base, and solvent.

The Palladium Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a series of well-defined steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or amine coordination (for Buchwald-Hartwig), and reductive elimination.[12][13]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Causality Behind Experimental Choices:

-

Palladium Precursor: The choice of palladium precursor, often Pd(OAc)₂ or Pd₂(dba)₃, is critical as it serves as the source of the active Pd(0) catalyst. Pre-catalysts, which are more stable and easier to handle, are also widely used.[3]

-

Ligands: The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[10][14] For coupling reactions involving electron-rich pyrazoles, bulky and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often essential to promote efficient oxidative addition and reductive elimination.[3][15][16] Pyrazole-derived P,N-ligands have also shown to be effective.[15][17]

-

Base: The base is necessary to activate the coupling partner in Suzuki and Sonogashira reactions and to deprotonate the amine in Buchwald-Hartwig aminations.[12][18] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) can significantly impact the reaction rate and yield, and must be compatible with the functional groups present in the substrates.[19]

-

Solvent: The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction kinetics. Common solvents include ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF). Aqueous solvent mixtures are often employed in Suzuki couplings.[19]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for performing palladium-catalyzed cross-coupling reactions with bromopyrazoles. Optimization of reaction conditions may be necessary for specific substrates.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of a Bromopyrazole with an Arylboronic Acid

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a bromopyrazole and a boronic acid or ester.[13][20]

Materials:

-

Bromopyrazole derivative (1.0 mmol)

-

Arylboronic acid (1.2-1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or a suitable precatalyst[21]

-

Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)[21]

-

Solvent: 1,4-Dioxane/Water (4:1 or 5:1 mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the bromopyrazole, arylboronic acid, base, palladium precursor, and ligand.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-110 °C with stirring.[19]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[19]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

| Parameter | Typical Range | Reference |

| Catalyst Loading | 1-5 mol% | [22] |

| Ligand Loading | 2-10 mol% | [15] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | [21][23] |

| Solvent | Dioxane/H₂O, Toluene/H₂O | [19][23] |

| Temperature | 80-120 °C | [19][23] |

| Reaction Time | 2-24 hours | [19] |

Protocol 2: Heck Coupling of a Bromopyrazole with an Alkene

The Heck reaction facilitates the formation of a C-C bond between a bromopyrazole and an alkene, leading to substituted pyrazoles.[24][25][26]

Materials:

-

Bromopyrazole derivative (1.0 mmol)

-

Alkene (1.1-2.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., P(o-tolyl)₃, PPh₃) (2-10 mol%)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (1.5-2.5 mmol)

-

Solvent: DMF, NMP, or Acetonitrile

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine the bromopyrazole, palladium precursor, and ligand.

-

Seal the vessel and purge with an inert gas.

-

Add the degassed solvent, followed by the base and the alkene.

-

Heat the reaction mixture to 80-140 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture and dilute with water.

-

Extract with an appropriate organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the residue by column chromatography.

| Parameter | Typical Range | Reference |

| Catalyst Loading | 1-5 mol% | [25] |

| Ligand Loading | 2-10 mol% | [25] |

| Base | Et₃N, DIPEA, K₂CO₃ | [24] |

| Solvent | DMF, NMP, Acetonitrile | [27] |

| Temperature | 80-140 °C | [27] |

| Reaction Time | 4-24 hours |

Protocol 3: Sonogashira Coupling of a Bromopyrazole with a Terminal Alkyne

The Sonogashira coupling is a reliable method for the synthesis of alkynylpyrazoles.[28][29]

Materials:

-

Bromopyrazole derivative (1.0 mmol)

-

Terminal alkyne (1.1-1.5 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)[23]

-

Copper(I) iodide (CuI) (1-10 mol%)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0-3.0 mmol)

-

Solvent: THF, DMF, or Acetonitrile[23]

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the bromopyrazole, palladium catalyst, and copper(I) iodide.

-

Seal the vessel and purge with an inert gas.

-

Add the degassed solvent, followed by the base and the terminal alkyne.

-

Stir the reaction at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

| Parameter | Typical Range | Reference |

| Pd Catalyst Loading | 1-5 mol% | [23] |

| CuI Loading | 1-10 mol% | [23] |

| Base | Et₃N, DIPA | [28] |

| Solvent | THF, DMF, Acetonitrile | [23] |

| Temperature | Room Temp to 80 °C | [23] |

| Reaction Time | 1-12 hours | [23] |

Protocol 4: Buchwald-Hartwig Amination of a Bromopyrazole

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to aminopyrazoles, which are prevalent in pharmaceuticals.[12][16][30]

Materials:

-

Bromopyrazole derivative (1.0 mmol)

-

Amine (1.1-1.5 mmol)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Bulky phosphine ligand (e.g., BINAP, Xantphos, tBuBrettPhos) (2-10 mol%)[3]

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.2-2.0 mmol)

-

Solvent: Toluene, Dioxane, or THF

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the bromopyrazole, palladium precursor, ligand, and base in a reaction vessel.

-

Add the degassed solvent, followed by the amine.

-

Seal the vessel and heat the reaction mixture to 80-110 °C.[31]

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, quench with saturated aqueous ammonium chloride.

-

Extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

| Parameter | Typical Range | Reference |

| Catalyst Loading | 1-5 mol% | [15] |

| Ligand Loading | 2-10 mol% | [15] |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | [15][31] |

| Solvent | Toluene, Dioxane, THF | [15] |

| Temperature | 80-110 °C | [31] |

| Reaction Time | 4-24 hours | [15] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate ligand or base- Low reaction temperature | - Use a fresh catalyst or a pre-catalyst- Ensure thorough degassing of solvents and reaction mixture- Screen different ligands and bases- Increase the reaction temperature |

| Formation of Side Products | - Homocoupling of the boronic acid (Suzuki)- Protodeborylation of the boronic acid (Suzuki)- β-Hydride elimination (Heck) | - Use a less reactive base or lower temperature- Use a more robust boronic ester- Choose a different ligand or reaction conditions |

| Difficulty in Purification | - Residual catalyst- Polar byproducts | - Pass the crude product through a short plug of silica or a metal scavenger resin- Optimize the work-up procedure to remove polar impurities |

Conclusion

Palladium-catalyzed cross-coupling reactions of bromopyrazoles are a cornerstone of modern synthetic organic and medicinal chemistry. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole-containing molecules, ultimately accelerating the discovery of new therapeutics.

References

-

Daugulis, O., Do, H.-Q., & Shabashov, D. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 56(13), 3632-3635. [Link]

-

Varvuolytė, G., Řezníčková, E., Bieliauskas, A., Kleizienė, N., & Šačkus, A. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]‐2‐phenyl‐3H‐indoles. Archiv der Pharmazie. [Link]

-

Das, P., & Chowdhury, C. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

-

Ueda, S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 544-547. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(23), 6039-6043. [Link]

-

Nishikawa, D., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(19), 4529. [Link]

-

Ansari, M. F., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 113-141. [Link]

-

Nishikawa, D., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]

-

Das, P., & Chowdhury, C. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

-

Schmidt, T. J., et al. (2018). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles as a late-stage diversification strategy for antileishmanial agents. Archiv der Pharmazie, 351(11), 1800164. [Link]

-

Li, J., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(15), 3745-3760. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Sarkar, K., et al. (2024). Divergent Synthesis of Pyrazoles via Manganese Pincer Complex Catalyzed Acceptorless Dehydrogenative Coupling Reactions. Chemistry – A European Journal. [Link]

-

BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

-

He, C., Whitehurst, W. G., & Gaunt, M. J. (2019). Palladium-Catalyzed C(sp3)–H Bond Functionalization of Aliphatic Amines. Chemical Reviews, 119(24), 12053-12072. [Link]

-

Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1851-1880. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Singh, A., & Kumar, A. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect, 8(31), e202301811. [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-